molecular formula C20H21N5O2 B2970236 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878727-25-4

8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2970236
CAS No.: 878727-25-4
M. Wt: 363.421
InChI Key: YXTMOFHONIIGRG-UHFFFAOYSA-N
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Description

8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused imidazole and purine ring system, which is further substituted with various functional groups, making it a unique and potentially valuable molecule in scientific research.

Scientific Research Applications

8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show a broad range of chemical and biological properties, making them a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:

    Nitration and Reduction: Nitration of the aromatic ring followed by reduction to form the corresponding amine.

    Cyclization: Formation of the imidazole ring through cyclization reactions.

    Alkylation: Introduction of alkyl groups through alkylation reactions.

    Final Assembly: Coupling of the imidazole and purine rings to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable production.

    Purification: Advanced purification techniques such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Addition: Addition of new groups to the double bonds present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of ketones or carboxylic acids.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: May produce halogenated derivatives or other substituted compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents. Examples include:

  • 8-phenyl-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(2,4-dichlorophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-8-7-12(2)10-13(15)3/h6-8,10-11H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTMOFHONIIGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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